Iron dihydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron Dihydride, also known as Iron (II) Hydride, is a chemical compound consisting of Iron and Hydrogen . It is known to be kinetically unstable at ambient temperature . It has been detected in the atmosphere of the Sun and some red dwarf stars . It is stable only as a gas, above the boiling point of iron, or as traces in frozen noble gases below 30 K .

Synthesis Analysis

Iron Dihydride complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . The solid or solution sample of H4Fe(PRPh2)3 exposed to N2 led to the isolation of H2Fe(N2)(PRPh2)3 . The dinitrogen complex H2Fe(N2)(PEtPh2)3 was also prepared directly from the reaction of FeCl2·2H2O and PEtPh2 with NaBH4 under N2 .Molecular Structure Analysis

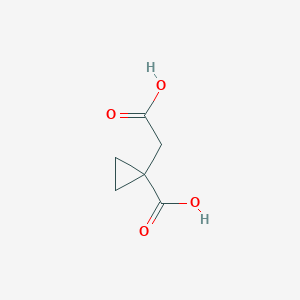

Iron Dihydride is a solid inorganic compound with the chemical formula (FeH2)n . It is known as a black, amorphous powder . T1 relaxation time measurement and neutron diffraction of the PEtPh2 derivative established the structure cis,mer-H2Fe(H2)(PEtPh2)3 .Chemical Reactions Analysis

Iron Dihydride complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . These complexes, whether in cis or trans form, provide unique opportunities for developing catalytic processes .Physical And Chemical Properties Analysis

Iron Dihydride is a black, amorphous powder . It is kinetically unstable at ambient temperature . Iron dissolves in dilute acids with the evolution of hydrogen and the formation of iron (II) salts .Mécanisme D'action

Safety and Hazards

Orientations Futures

Iron Dihydride complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . Development of more efficient and selective iron-based catalysts for these processes requires effective synthetic strategies and a deeper understanding of the reactivity of the dihydride complexes . The field continues to grow, and there is a focus on a subcategory of iron hydride complexes that involve two hydride ligands bound to iron .

Propriétés

IUPAC Name |

iron dihydride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEZNWLRTWZOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[FeH2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045309 |

Source

|

| Record name | Iron(II) hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron dihydride | |

CAS RN |

33485-98-2 |

Source

|

| Record name | Iron(II) hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)

![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)

![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)

![1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B3393547.png)